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Compound of Interest

Compound Name: Acid-PEG1-C2-Boc

cat. No.: B605132

The Acid-PEG1-C2-Boc linker is a heterobifunctional linker featuring a carboxylic acid group at
one terminus and a Boc-protected amine at the other. The structure incorporates a single
polyethylene glycol (PEG) unit and a two-carbon (C2) spacer. This architecture offers a defined
length and hydrophilicity, making it a valuable tool in chemical biology and medicinal chemistry.
The terminal carboxylic acid allows for conjugation to amine-containing molecules (e.g.,
proteins, antibodies) through amide bond formation, while the Boc-protected amine, after
deprotection, can be coupled to other molecules of interest.

Proposed Synthetic Pathway

A reliable multi-step synthetic route starting from commercially available 2-(2-
aminoethoxy)ethanol is proposed. The synthesis involves three key steps:

e Boc Protection: Protection of the primary amine of the starting material.
o Williamson Ether Synthesis: Introduction of a protected carboxylic acid moiety.
o Hydrolysis: Deprotection of the ester to yield the final carboxylic acid.

A detailed workflow for this synthesis is provided below.

Synthesis Workflow Visualization
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Caption: Synthetic workflow for Acid-PEG1-C2-Boc linker.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a
detailed methodology for the synthesis of the Acid-PEG1-C2-Boc linker.

Step 1: Synthesis of tert-butyl (2-(2-
hydroxyethoxy)ethyl)carbamate

To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a 1:1 mixture of tetrahydrofuran
(THF) and water, sodium hydroxide (1.1 equivalents) is added, and the mixture is cooled to O
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°C. Di-tert-butyl dicarbonate (Bocz20, 1.1 equivalents) dissolved in THF is then added dropwise.
The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon
completion, the organic solvent is removed under reduced pressure, and the aqueous layer is
extracted with ethyl acetate. The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and concentrated to yield the Boc-protected intermediate.

Step 2: Synthesis of tert-butyl 2-(2-(2-((tert-
butoxycarbonyl)amino)ethoxy)ethoxy)acetate

The Boc-protected intermediate (1 equivalent) is dissolved in anhydrous THF and cooled to 0
°C. Sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise,
and the mixture is stirred for 30 minutes at this temperature. Tert-butyl bromoacetate (1.2
equivalents) is then added dropwise, and the reaction is stirred at room temperature for 16
hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The
organic phase is washed with brine, dried over anhydrous magnesium sulfate, and
concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(2-(2-((tert-
butoxycarbonyl)amino)ethoxy)ethoxy)acetic acid (Acid-
PEG1-C2-Boc linker)

The ester-functionalized intermediate (1 equivalent) is dissolved in a 3:1 mixture of THF and
water. Lithium hydroxide (LIOH, 3 equivalents) is added, and the reaction is stirred at room
temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography
(TLC). After completion, the THF is removed in vacuo, and the aqueous solution is acidified to
pH 3 with 1 M HCI. The product is then extracted with ethyl acetate. The combined organic
layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to
afford the final Acid-PEG1-C2-Boc linker.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.
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Starting )
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anol hyl)carbamate
tert-butyl 2-(2-(2-
tert-butyl (2-(2- tert-butyl ((tert-
2 hydroxyethoxy)et  bromoacetate, butoxycarbonyl)a  70-85%
hyl)carbamate NaH mino)ethoxy)etho
Xy)acetate
tert-butyl 2-(2-(2-
2+ 2-(2-(2-((tert-
((tert-
) butoxycarbonyl)a
3 butoxycarbonyl)a  LIiOH >90%

) mino)ethoxy)etho
mino)ethoxy)etho ] ]
xy)acetic acid
Xy)acetate

Application in Bioconjugation

The Acid-PEG1-C2-Boc linker is designed for use in bioconjugation, for example, in the
construction of Proteolysis Targeting Chimeras (PROTACS). The logical workflow for its
application is depicted below.
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Caption: Logical workflow for PROTAC synthesis using the linker.

This guide provides a comprehensive overview of the synthesis and application of the Acid-
PEG1-C2-Boc linker. The detailed protocols and visualizations are intended to facilitate its
adoption and use in various research and development settings. Researchers should always
adhere to standard laboratory safety practices when performing these chemical syntheses.
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of-acid-pegl-c2-boc-linker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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